(2,2-Dichloro-1-fluorocyclopropyl)benzene
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Overview
Description
“(2,2-Dichloro-1-fluorocyclopropyl)benzene” is a chemical compound with the molecular formula C9H7Cl2F . It has an average mass of 205.056 Da and a monoisotopic mass of 203.990891 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “(2,2-Dichloro-1-fluorocyclopropyl)benzene” consists of a benzene ring attached to a cyclopropyl group that carries two chlorine atoms and one fluorine atom .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Diels–Alder Cycloaddition Reactions : [(2,2-Dichloro-1-fluorocyclopropyl)benzene] has been synthesized and utilized in Diels–Alder cycloaddition reactions with various compounds, demonstrating its applicability in chemical synthesis processes (Sridhar, Krishna, & Rao, 2000).
Photocycloaddition Reactions : This compound undergoes meta-photocycloaddition reactions, contributing to the formation of specific cyclopropane ring structures in complex chemical skeletons (Gilbert, Heath, & Rodwell, 1989).
Spectroscopy and Ionic Properties
- Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy : MATI spectroscopy of derivatives of (2,2-Dichloro-1-fluorocyclopropyl)benzene has been employed to investigate their ionic properties, demonstrating the compound's relevance in advanced spectroscopic studies (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Synthesis of Fluorine-Containing Compounds
- Preparation of Fluorine-Containing Phenylacetylenes : Research has shown the ability to prepare phenylacetylenes with fluoro- or trifluoromethyl substituents using (2,2-Dichloro-1-fluorocyclopropyl)benzene, highlighting its role in creating fluorine-containing organic compounds (Kodaira & Okuhara, 1988).
Crystal Structure Characterization
- Crystal Structure Studies : The compound has been used in studies for crystal structure characterization, providing insights into molecular geometry and interactions (Praveen, Jasinski, Golen, Yathirajan, & Narayana, 2012).
Synthesis of Novel Compounds
- Synthesis of Novel Macrocyclic Complexes : It is involved in the synthesis of complex macrocyclic structures, indicating its utility in the creation of novel chemical entities (Ma, Jiang, Zhang, & Wang, 2003).
properties
IUPAC Name |
(2,2-dichloro-1-fluorocyclopropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRXMKQOHZUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1-fluorocyclopropyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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